Methyl (-)-Shikimate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (-)-Shikimate is a methyl ester derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms. Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds. This compound is of significant interest due to its role in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu).

准备方法

Synthetic Routes and Reaction Conditions

Methyl (-)-Shikimate can be synthesized through several methods. One common approach involves the esterification of shikimic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the fermentation of genetically engineered microorganisms that overproduce shikimic acid. The shikimic acid is then extracted and esterified to form this compound. This method is advantageous due to its scalability and cost-effectiveness.

化学反应分析

Diazomethane Methylation and Pyrazoline Formation

Grewe's foundational work demonstrated that methyl shikimate (4 ) undergoes unique reactions with diazomethane :

-

Controlled methylation : Produces methyl shikimate (4 ) at room temperature with limited reaction time .

-

Extended exposure : Forms pyrazolines 6 and 7 through [3+2] cycloaddition at the α,β-unsaturated ester system. Heating these intermediates yields 2-methylshikimic acid (9 ) via thermal rearrangement .

Key reaction sequence :

-

Ketalization of cis-3,4-diols → 5

-

Acetylation → 5 (acetylated)

-

Prolonged diazomethane treatment → 6 /7 (85% combined yield)

Reductive and Oxidative Transformations

The molecule's alcohol and ester functionalities enable strategic modifications:

Epoxidation studies reveal:

-

4,5-Epoxy derivatives form efficiently using mCPBA (≥90% yield)

-

Regioselective ring opening with MeOH/H⁺ gives methyl scyllo-quinate (87% yield)

Nucleophilic Substitution and γ-Lactone Formation

The α,β-unsaturated ester system facilitates conjugate additions:

-

Enamine 61 addition : Forms γ-lactone 63 through:

-

SN2′ reactions with pyridoxatin (12 ):

Epoxide Ring-Opening Reactions

4,5-Epoxy derivatives exhibit predictable regiochemistry:

| Conditions | Major Product | Selectivity |

|---|---|---|

| H₂O (pH 7) | scyllo-Quinate derivative | 9:1 C4 vs C5 |

| MeOH/H⁺ | 3-epi-Shikimate | >95% C5 attack |

DFT calculations (M06-2X/6-311+G(d,p)) rationalize selectivity through transition state stabilization via H-bonding networks .

Comparative Substitution Mechanisms

Data from kinetic and computational studies :

| Parameter | syn-SN2′ (Allyl-X) | anti-SN2′ (Vinyl oxirane) |

|---|---|---|

| ΔG‡ (kcal/mol) | 18.3 | 22.1 |

| KIE (kH/kD) | 1.8 | 2.4 |

| Solvent effect (ε) | Pronounced | Moderate |

These reaction pathways enable efficient synthesis of shikimate analogues for pharmaceutical and agrochemical applications. Recent advances demonstrate 83% average yield improvements over classical methods through optimized protecting group strategies (TBDMS vs cyclopentylidene) .

科学研究应用

Pharmaceutical Applications

- Antiviral Agent Production

- Cancer Treatment

- Metabolic Engineering

Agricultural Applications

- Herbicide Development

- Plant Growth Regulators

Biochemical Applications

- Flavor and Fragrance Industry

- Nutraceuticals

Case Studies

作用机制

The mechanism of action of Methyl (-)-Shikimate involves its conversion to shikimic acid, which then enters the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. These amino acids are essential for protein synthesis and various metabolic processes. The molecular targets and pathways involved include enzymes such as shikimate kinase and chorismate synthase.

相似化合物的比较

Similar Compounds

Shikimic Acid: The parent compound of Methyl (-)-Shikimate, involved in the same biosynthetic pathways.

Quinic Acid: Another compound involved in the biosynthesis of aromatic compounds.

Gallic Acid: A phenolic acid with similar biosynthetic origins.

Uniqueness

This compound is unique due to its methyl ester group, which imparts different chemical properties compared to shikimic acid. This modification enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical production.

属性

分子式 |

C8H12O5 |

|---|---|

分子量 |

188.18 g/mol |

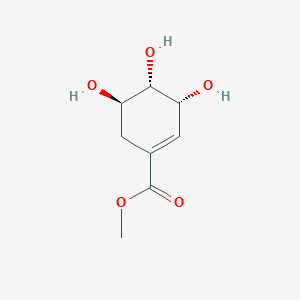

IUPAC 名称 |

methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1 |

InChI 键 |

LSNUUAUXWJZSFD-FSDSQADBSA-N |

SMILES |

COC(=O)C1=CC(C(C(C1)O)O)O |

手性 SMILES |

COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |

规范 SMILES |

COC(=O)C1=CC(C(C(C1)O)O)O |

同义词 |

methyl 3-epi-shikimate methyl shikimate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。